molecular formula C11H10N2O B1604431 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde CAS No. 956723-07-2

5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1604431
CAS No.: 956723-07-2
M. Wt: 186.21 g/mol
InChI Key: LUDLYOVAMFPRFA-UHFFFAOYSA-N
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Description

5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: is an organic compound with the molecular formula C11H10N2O. It is a heterocyclic aromatic aldehyde featuring a pyrazole ring attached to a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-methyl-2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .

Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis .

Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals .

Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties .

Comparison with Similar Compounds

  • 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Comparison: 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its methoxy and fluoro analogs, the methyl group provides different electronic and steric effects, potentially leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

5-methyl-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-3-4-11(10(7-9)8-14)13-6-2-5-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDLYOVAMFPRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649893
Record name 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956723-07-2
Record name 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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